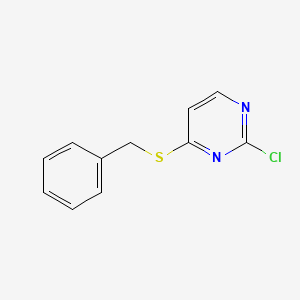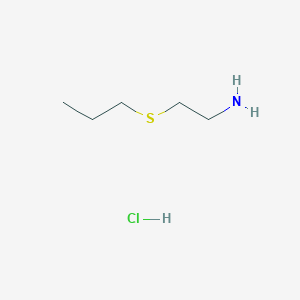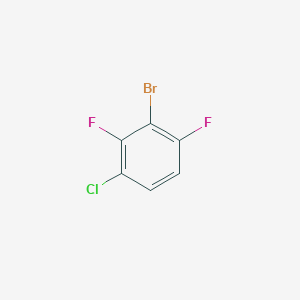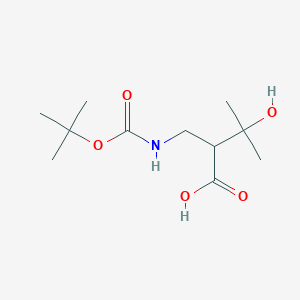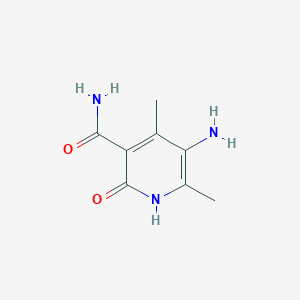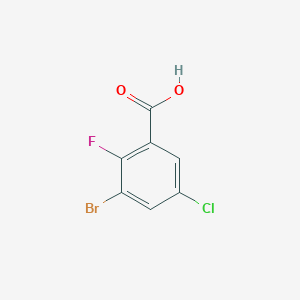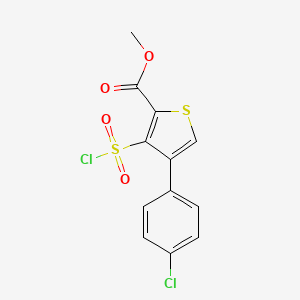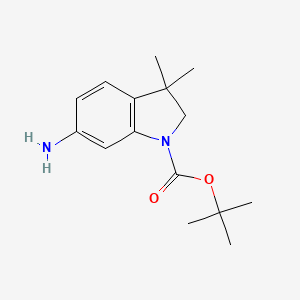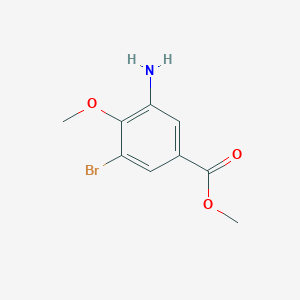![molecular formula C7H4F3N5O2 B1524349 7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid CAS No. 1211464-08-2](/img/structure/B1524349.png)
7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid
Vue d'ensemble
Description
“7-Amino-2-(trifluoromethyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid” is a compound that belongs to the class of azoloazines . Azoloazines are of interest as molecules with potential antiviral and antidiabetic activity . They are a privileged class of compounds in medicinal chemistry .
Synthesis Analysis
The synthesis of 7-aminoazolo[1,5-a]pyrimidine-6-carbonitriles has been described in the literature . The optimal method for their synthesis is the heating of initial components in pyridine . This method provides a library of different nitrileazolopyrimidines containing both electron-donating and electron-withdrawing substituents in the azole fragment .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound involve cyclocondensation of aminoazoles and (ethoxymethylidene)malononotrile . The optimal method for synthesis is the heating of initial components in pyridine .Applications De Recherche Scientifique
Antibacterial and Antifungal Applications
TPs have shown significant antibacterial and antifungal properties . They are being explored for their potential in treating various bacterial and fungal infections. The exact mechanism of action is still under investigation, but it’s believed that they interfere with essential biological processes in these microorganisms.
Antiviral Applications
TPs have also demonstrated antiviral properties . They are being studied for their potential use in treating various viral diseases. Their antiviral activity is thought to be due to their ability to inhibit viral replication.
Antiparasitic Applications
TPs have shown potential in the treatment of parasitic diseases . They have been found to be effective against various parasites, suggesting their potential use in antiparasitic therapy.
Anticancer Applications
TPs have shown promising results in the field of oncology . They have been found to exhibit cytotoxic activities against various cancer cell lines, including gastric cancer cells . For instance, certain [1,2,4]triazolo[1,5-a]pyrimidine indole derivatives have shown potent antiproliferative activities against MGC-803, HCT-116, and MCF-7 cells .
Cardiovascular Applications
Certain TPs have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . They are being explored for their potential in managing these cardiovascular conditions.
Anticonvulsant Applications
Some synthetic 6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5(4H)-one series have shown significant anticonvulsant activity . These compounds have been found to be more effective than standard drugs like carbamazepine and phenytoin, suggesting their potential use in the treatment of epilepsy.
Herbicidal Applications
TPs have also been found to have remarkable herbicidal activities . They are being studied for their potential use in agriculture as a means to control the growth of unwanted plants.
Metal Coordination Applications
TPs are versatile linkers to several metals, and the interactions of their coordination compounds in biological systems have been extensively described . This property opens up a wide range of potential applications in areas such as medicinal chemistry, materials science, and catalysis.
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with similar structures, such as pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) . CDK2 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
Similar compounds have been shown to inhibit cdk2, which results in the alteration of cell cycle progression . This inhibition is achieved through the compound fitting into the CDK2 active site and forming essential hydrogen bonds .
Biochemical Pathways
The inhibition of cdk2 by similar compounds can affect the cell cycle, particularly the transition from the g1 phase to the s phase . This can lead to cell cycle arrest and apoptosis .
Pharmacokinetics
In silico admet studies of similar compounds have shown suitable pharmacokinetic properties .
Result of Action
Similar compounds have been shown to significantly inhibit the growth of various cell lines . They also induce significant alterations in cell cycle progression and apoptosis within cells .
Action Environment
The synthesis of similar compounds has been described as eco-friendly and catalyst-free , suggesting that the environmental conditions for their synthesis are mild.
Propriétés
IUPAC Name |
7-amino-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N5O2/c8-7(9,10)5-13-6-12-1-2(4(16)17)3(11)15(6)14-5/h1H,11H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGMHNPPOXHEFKB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=NC(=NN2C(=C1C(=O)O)N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Spiro[3.5]nonan-7-ylmethanamine](/img/structure/B1524267.png)
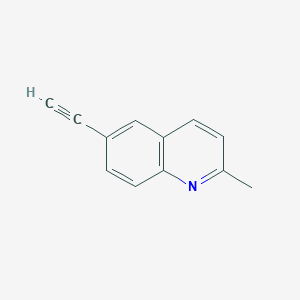
![N-[1-(tert-Butoxycarbonyl)-4-piperidinyl]-N-methylglycine](/img/structure/B1524269.png)
